

# How to improve sensitivity for Tofacitinib genotoxic impurity detection

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## Technical Support Center: Tofacitinib Genotoxic Impurity Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of genotoxic impurities (GTIs) in Tofacitinib.

#### **Frequently Asked Questions (FAQs)**

Q1: What are the primary potential genotoxic impurities (GTIs) in Tofacitinib that I should be concerned about?

A1: Based on the synthesis route and degradation pathways of Tofacitinib, the primary potential GTIs to monitor include:

- Ethyl p-toluenesulfonate (Ethyl Tosylate) and Butyl p-toluenesulfonate (Butyl Tosylate): These are process-related impurities that may arise from the use of tosylates in the synthesis.[1]
- N-Nitroso Tofacitinib: This is a potential nitrosamine impurity that can form in the presence of nitrite sources.[2]
- Oxidative Degradation Impurities: These can form upon exposure of Tofacitinib to oxidative conditions.[1]



Q2: What are the regulatory limits for these genotoxic impurities?

A2: The control limits for genotoxic impurities are determined by the Threshold of Toxicological Concern (TTC) concept, as outlined in the ICH M7 guideline.[3][4] For most GTIs, the acceptable intake is  $1.5 \mu$  g/day for long-term treatment.[5][6][7] The specific concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of Tofacitinib.

Q3: Which analytical technique is most suitable for detecting Tofacitinib GTIs?

A3: The choice of analytical technique depends on the specific GTI's physicochemical properties, such as volatility, polarity, and thermal stability.

- LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is generally the preferred method for its high sensitivity and specificity, especially for non-volatile impurities like N-Nitroso Tofacitinib and tosylate esters.[2][8][9]
- GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile or semi-volatile impurities. Sulfonate esters can also be analyzed by GC-MS, sometimes requiring derivatization to improve volatility and sensitivity.
- HPLC with UV detection (High-Performance Liquid Chromatography) can be used, particularly for impurities with a strong UV chromophore. However, achieving the required low detection limits for GTIs can be challenging and may require specialized detectors with longer path lengths to enhance sensitivity.[9]

# Troubleshooting Guides Issue 1: Poor Sensitivity / Inability to Reach Required LOD/LOQ

Possible Causes & Solutions:

- Suboptimal Sample Preparation: The concentration of the analyte may be too low in the injected sample.
  - Solution: Increase the sample concentration if possible without causing matrix effects.
     Employ sample enrichment techniques such as Solid-Phase Extraction (SPE) or Liquid-



Liquid Extraction (LLE) to concentrate the impurities while removing interfering matrix components.[9]

- Inadequate Mass Spectrometry Parameters: The ionization and fragmentation of the target impurity may not be optimal.
  - Solution: Optimize MS parameters by infusing a standard of the impurity. For LC-MS/MS, carefully select precursor and product ions and optimize collision energy for Multiple Reaction Monitoring (MRM) mode to maximize signal-to-noise. For sulfonate esters, consider using Atmospheric Pressure Chemical Ionization (APCI) as it can provide better sensitivity than Electrospray Ionization (ESI).
- Matrix Effects: Co-eluting components from the Tofacitinib drug substance matrix can suppress or enhance the ionization of the target impurity, leading to inaccurate and imprecise results.
  - Solution: Improve chromatographic separation to resolve the impurity from interfering matrix components. Modify the sample preparation procedure to remove these interferences. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
- Incorrect Choice of Analytical Technique/Detector: The chosen method may not be inherently sensitive enough.
  - Solution: Switch to a more sensitive technique. For example, if HPLC-UV is not providing adequate sensitivity, transitioning to an LC-MS/MS method is recommended.[8][9] For HPLC-UV, using a diode array detector (DAD) with a longer path length flow cell (e.g., 60 mm) can significantly enhance sensitivity.

#### **Issue 2: Poor Peak Shape or Resolution**

Possible Causes & Solutions:

 Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for the polarity of the target impurity.



- Solution: For polar impurities that are poorly retained on traditional C18 columns, consider using a column with a different stationary phase, such as one designed for polar analytes or employing Hydrophilic Interaction Liquid Chromatography (HILIC).
- Mobile Phase Mismatch: The pH or composition of the mobile phase may not be optimal for the analyte's ionization state and interaction with the stationary phase.
  - Solution: Adjust the pH of the mobile phase to ensure the analyte is in a consistent and appropriate ionization state for good peak shape. Optimize the gradient elution profile to ensure adequate separation from other impurities and the main drug substance peak.
- Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.
  - Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

#### **Data Presentation**

Table 1: Comparison of Analytical Methods for Tofacitinib Genotoxic Impurities

Genotoxic Impurity	Analytical Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
N-Nitroso Tofacitinib	LC-MS/MS	0.7 ng/mL	1.0 ng/mL	[2]
Ethyl p- toluenesulfonate	LC-MS (SIM)	0.018 μg/mL	0.054 μg/mL	[9]
Ethyl p- toluenesulfonate	HPLC-UV	0.009 μg/mL (0.15 ppm)	0.03 μg/mL (0.5 ppm)	
Methyl p- toluenesulfonate	HPLC-UV	0.009 μg/mL (0.15 ppm)	0.03 μg/mL (0.5 ppm)	_
Sulfonate Esters (general)	GC-MS	0.61 - 0.74 ppm	2.03 - 2.48 ppm	



# Experimental Protocols Protocol 1: LC-MS/MS Method for N-Nitroso Tofacitinib

This protocol is adapted from a validated method for the quantification of N-Nitroso Tofacitinib in tablet form.[2]

- Sample Preparation:
  - Accurately weigh and transfer the Tofacitinib sample into a suitable volumetric flask.
  - Dissolve and dilute to the final concentration using an appropriate diluent (e.g., a mixture of acetonitrile and water).
- Chromatographic Conditions:
  - Column: Jade C18 (150 x 4.6 mm, 5 μm)
  - Mobile Phase A: 10 mM ammonium acetate in water, pH 3.2
  - Mobile Phase B: Acetonitrile
  - Gradient: A gradient program should be optimized to separate N-Nitroso Tofacitinib from Tofacitinib and other potential impurities.
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 μL
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - m/z 341.2 → 149.1 (Quantifier)



■ m/z 341.2 → 177.1 (Qualifier) (Note: These transitions are hypothetical for N-Nitroso Tofacitinib and would need to be determined experimentally by infusing a standard.)

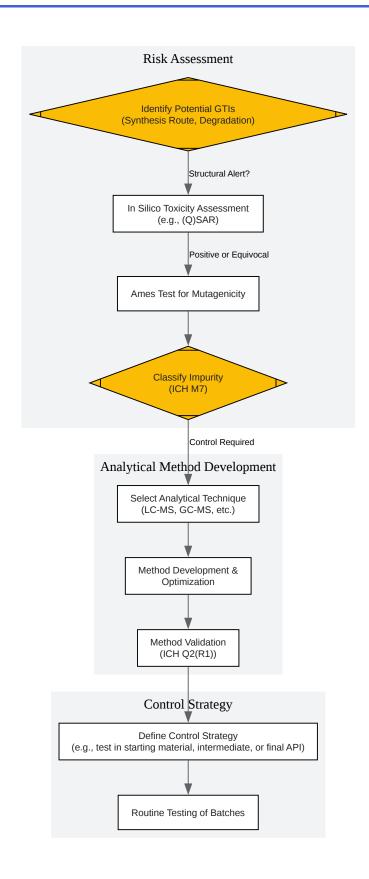
## Protocol 2: HPLC-UV Method for Ethyl and Butyl ptoluenesulfonate

This protocol is based on a patented method for detecting suspected GTIs in Tofacitinib citrate. [1]

- Sample Preparation:
  - Prepare a sample solution of Tofacitinib citrate at a concentration of approximately 1 mg/mL in a mixture of methanol and water (e.g., 40:60 v/v).[1]
- Chromatographic Conditions:
  - Column: Octadecylsilane (C18), 5 μm, 4.6 x 150 mm
  - Mobile Phase A: 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3.0-4.5)
  - Mobile Phase B: Methanol or Acetonitrile
  - Gradient Elution: A gradient program should be developed to effectively separate ethyl ptoluenesulfonate and butyl p-toluenesulfonate from the main Tofacitinib peak.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection Wavelength: 220-280 nm
  - Injection Volume: 20 μL

#### **Visualizations**

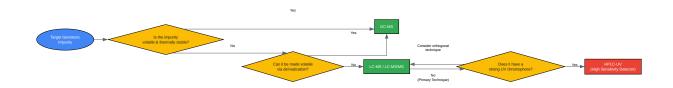




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Caption: Workflow for Genotoxic Impurity Assessment and Control.





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Caption: Decision Tree for Analytical Technique Selection.

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